molecular formula C24H36O2S B2390986 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol CAS No. 205927-03-3

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol

Cat. No.: B2390986
CAS No.: 205927-03-3
M. Wt: 388.61
InChI Key: TYDWNUGKBRSEGL-UHFFFAOYSA-N
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Description

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol is a privileged ligand precursor in the field of asymmetric catalysis, most famously as the backbone for the Jacobsen catalyst. This manganese(III)-salen complex is renowned for its high enantioselectivity in the epoxidation of unfunctionalized olefins, a transformation of critical importance in the synthesis of chiral pharmaceutical intermediates and fine chemicals. The sterically hindered, chiral environment imposed by the tetramethyl and di-tert-butyl substituents is essential for achieving high enantiomeric excess by precisely controlling the approach of the substrate to the active metal center. Beyond the seminal Jacobsen catalyst, this diol serves as a versatile scaffold for developing other metal complexes, including those for enantioselective ring-opening of epoxides and other C–H and C–C bond forming reactions. Its primary research value lies in its ability to facilitate the construction of complex, single-enantiomer molecules, making it an indispensable tool for methodologies development in academic and industrial organic synthesis laboratories.

Properties

IUPAC Name

6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)-3,4-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O2/c1-13-11-17(23(5,6)7)21(25)19(15(13)3)20-16(4)14(2)12-18(22(20)26)24(8,9)10/h11-12,25-26H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVVBVMYPLMIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90942783
Record name 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205927-03-3
Record name 3,3'-Di-tert-butyl-5,5',6,6'-tetramethyl[1,1'-biphenyl]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90942783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces biphenyl alcohols .

Scientific Research Applications

5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol has several scientific research applications:

Mechanism of Action

The mechanism by which 5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydroamination and cyclization . The hydroxyl groups also contribute to its antioxidant properties by scavenging free radicals .

Comparison with Similar Compounds

Physical Properties

  • Melting Point : 163–169°C .
  • Optical Rotation : Enantiopure (S)-form exhibits [α]D = -78° (THF, c = 0.352) .

Applications
The compound is widely used as a chiral ligand in asymmetric catalysis, including:

  • Nickel-catalyzed cross-couplings (e.g., Phen-DalPhos ligands for Suzuki-Miyaura reactions) .
  • Rhodium-catalyzed asymmetric hydrogenation , achieving 100% enantiomeric excess (ee) in dimethyl itaconate reduction .
  • Metathesis catalysts , where its steric bulk stabilizes metal complexes .

The unique substituent pattern of 5,5',6,6'-tetramethyl-3,3'-di-tert-butylbiphenyldiol distinguishes it from related biphenolic ligands. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Applications References
5,5',6,6'-Tetramethyl-3,3'-di-tert-butylbiphenyldiol 3,3'-t-Bu; 5,5',6,6'-Me Balanced steric bulk from t-Bu and Me groups; high enantioselectivity Ni/Rh catalysis, metathesis
BINOL ([1,1′-binaphthalene]-2,2′-diol) Naphthalene backbone Rigid naphthyl backbone; moderate steric hindrance Asymmetric aldol, Henry reactions
3,3',5,5'-Tetra-tert-butylbiphenyldiol 3,3',5,5'-t-Bu Extreme steric bulk; limited solubility Stabilization of reactive intermediates
3,3',5,5'-Tetramethylbiphenyldiol 3,3',5,5'-Me Reduced steric hindrance; lower enantioselectivity Less common in catalysis
3,3'-Di-t-Bu-5,5'-dimethoxybiphenyldiol 3,3'-t-Bu; 5,5'-OMe Electron-donating OMe groups; altered electronic properties Antioxidant studies
Key Differences

Steric Effects: The t-Bu groups at 3,3' positions in 5,5',6,6'-tetramethyl-3,3'-di-tert-butylbiphenyldiol provide greater steric shielding than BINOL or tetramethylbiphenyldiol, preventing catalyst deactivation . Compared to 3,3',5,5'-tetra-tert-butylbiphenyldiol, the methyl groups at 5,5',6,6' positions reduce excessive bulk, improving solubility and catalytic turnover .

Electronic Effects :

  • The methyl groups are electron-neutral, whereas methoxy substituents (e.g., in 3,3'-di-t-Bu-5,5'-dimethoxybiphenyldiol) donate electron density, altering metal-ligand interactions .

Enantioselectivity: Ligands derived from 5,5',6,6'-tetramethyl-3,3'-di-tert-butylbiphenyldiol achieve 100% ee in asymmetric hydrogenation, outperforming BINOL-based systems in specific reactions .

Synthetic Utility :

  • The compound is commercially available in racemic and enantiopure forms, unlike 3,3',5,5'-tetra-tert-butylbiphenyldiol, which requires specialized synthesis .

Table 2: Catalytic Performance in Asymmetric Hydrogenation
Ligand Source Substrate ee (%) Reaction Conditions Reference
5,5',6,6'-Tetramethyl-3,3'-di-t-Bu Dimethyl itaconate 100 Rh catalyst, THF, 25°C
BINOL Ketones 80–95 Ti(OiPr)₄, toluene, 0°C
3,3'-Di-t-Bu-5,5'-dimethoxy Allyl cyanide 90 Rh catalyst, CH₂Cl₂, 40°C

Biological Activity

5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol (often referred to as BIPHEN H2) is a biphenyl derivative recognized for its potential biological activities and applications in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C24H34O2
  • Molecular Weight : 366.54 g/mol
  • CAS Number : 205927-03-3

Structure

The compound features a biphenyl core with two tert-butyl groups and two hydroxyl groups, which contribute to its steric properties and solubility characteristics.

Antioxidant Activity

BIPHEN H2 has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress which is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that BIPHEN H2 exhibits significant free radical scavenging activity, which can protect cellular components from oxidative damage .

Anti-inflammatory Effects

Studies have shown that BIPHEN H2 can modulate inflammatory pathways. Its ability to inhibit pro-inflammatory cytokines suggests a potential role in treating inflammatory diseases. For instance, it has been demonstrated to reduce the levels of IL-1β and TNF-α in various experimental models .

Neuroprotective Properties

Research indicates that BIPHEN H2 may offer neuroprotective effects. In models of neurodegeneration, it has been shown to improve neuronal survival and function by reducing oxidative stress and inflammation . This property makes it a candidate for further investigation in conditions such as Alzheimer's disease.

Antimicrobial Activity

BIPHEN H2 has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating its potential as a therapeutic agent in treating infections .

The biological activities of BIPHEN H2 can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydroxyl groups facilitates electron donation, allowing the compound to neutralize free radicals.
  • Cytokine Modulation : BIPHEN H2 influences signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation.
  • Cellular Protection : By reducing oxidative stress markers, BIPHEN H2 promotes cell survival in neurodegenerative contexts.

Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of BIPHEN H2 using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels comparable to standard antioxidants .

Study 2: Inflammatory Response Modulation

In an experimental model of arthritis, administration of BIPHEN H2 resulted in decreased joint swelling and pain scores. Histological analysis showed reduced infiltration of inflammatory cells .

Study 3: Neuroprotection in Animal Models

Research conducted on transgenic mice models of Alzheimer's revealed that BIPHEN H2 treatment led to improved cognitive function and reduced amyloid plaque formation .

Study 4: Antimicrobial Testing

BIPHEN H2 was tested against various bacterial strains using the agar diffusion method. Results showed inhibition zones indicating effective antibacterial activity against Gram-positive bacteria .

Summary Table of Biological Activities

Activity TypeFindingsReferences
AntioxidantSignificant free radical scavenging
Anti-inflammatoryReduced IL-1β and TNF-α levels
NeuroprotectiveImproved neuronal survival in models
AntimicrobialEffective against certain bacterial strains

Q & A

Basic: What established synthetic routes exist for 5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol, and what reaction conditions critically influence yield?

Answer:
The compound is synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling of halogenated precursors, followed by hydroxylation and alkylation. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with ligand choice impacting stereochemistry .
  • Temperature control : Reactions often require heating (80–120°C) to achieve high conversion but must avoid decomposition of tert-butyl groups.
  • Protection/deprotection : Use of trimethylsilyl (TMS) protecting groups for phenolic hydroxyls during alkylation steps to prevent side reactions .
  • Enantiomeric resolution : Chiral HPLC or kinetic resolution with chiral auxiliaries for isolating (R)- or (S)-enantiomers .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for doublets from biphenyl protons (δ 6.8–7.2 ppm), tert-butyl singlets (δ 1.2–1.4 ppm), and hydroxyl protons (δ 4.8–5.2 ppm, broad) .
    • ¹³C NMR : Methyl carbons (δ 20–25 ppm), tert-butyl carbons (δ 30–35 ppm), and aromatic carbons (δ 120–140 ppm) .
  • X-ray crystallography : Resolves steric hindrance from tert-butyl groups and confirms dihedral angles between biphenyl rings (typically 60–90°) .
  • IR spectroscopy : O-H stretches (~3200–3500 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

  • Chiral catalysts : Use (R)- or (S)-BINOL-derived ligands in asymmetric coupling reactions to favor specific enantiomers .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) or chiral stationary phases in HPLC for post-synthetic separation .
  • Crystallization-induced asymmetric transformation (CIAT) : Recrystallization in chiral solvents (e.g., (R)-limonene) to enhance enantiomeric excess (ee) >99% .

Advanced: What are common byproducts formed during synthesis, and how can they be identified and mitigated?

Answer:

  • Byproducts :
    • Diphenoquinones : Result from over-oxidation of diol intermediates (e.g., via excess MnO₂) .
    • Dealkylated derivatives : Loss of tert-butyl groups under acidic conditions.
  • Mitigation :
    • HPLC-MS : Monitor for m/z 354.54 (parent ion) vs. m/z 242.32 (dealkylated product) .
    • Reaction quenching : Add reducing agents (e.g., Na₂S₂O₃) to terminate oxidation early .

Advanced: How does the steric environment influence its efficacy in asymmetric catalysis?

Answer:

  • Steric effects : The tert-butyl and methyl groups create a rigid, bulky framework that:
    • Enhances enantioselectivity : Restricts substrate access to one face of the catalyst (e.g., in Diels-Alder reactions) .
    • Reduces reaction rates : Bulky groups slow substrate binding, requiring optimized temperatures (e.g., 0–25°C) .
  • Case study : In hydroformylation, the (S)-enantiomer achieves >90% ee for α,β-unsaturated esters due to hindered rotation .

Basic: What are the solubility properties of this compound, and how do they affect solvent selection?

Answer:

  • Solubility :
    • High in non-polar solvents (toluene, dichloromethane) due to tert-butyl groups .
    • Low in polar aprotic solvents (DMF, DMSO) and water .
  • Practical guidance : Use toluene for reactions requiring high solubility (>50 mg/mL) and THF for mixed-polarity systems .

Advanced: How can contradictions in catalytic activity data across studies be resolved?

Answer:

  • Factors causing discrepancies :
    • Purity differences : Residual solvents (e.g., EtOAc) may inhibit catalysis; verify via GC-MS .
    • Characterization gaps : Incomplete NMR/X-ray data may misassign active species.
  • Methodological solutions :
    • Standardized protocols : Use identical catalyst loading (e.g., 1 mol%) and solvent systems for benchmarking .
    • Control experiments : Test for trace metal contamination (e.g., Fe³⁺) via ICP-MS, which can alter reactivity .

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